Cas no 82203-01-8 ((10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-Dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,12a,13,15,24,25a,25b,27-decahydrodibenzo[g,i]dibenzo[6',7':8',9'][1,4]dioxecino[2',3':4,5]pyrano[3,2- b][1,5]dioxacycloundecin-11-yl 2-[5-({[(10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,12a,13,15,24,25a,25b,27-decahydrodibenzo[g,i]dibenzo[6',7':8', 9'][1,4]dioxecino[2',3':4,5]pyrano[3,2-b][1,)
82203-01-8 structure
Product Name:(10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-Dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,12a,13,15,24,25a,25b,27-decahydrodibenzo[g,i]dibenzo[6',7':8',9'][1,4]dioxecino[2',3':4,5]pyrano[3,2-
b][1,5]dioxacycloundecin-11-yl 2-[5-({[(10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,12a,13,15,24,25a,25b,27-decahydrodibenzo[g,i]dibenzo[6',7':8',
9'][1,4]dioxecino[2',3':4,5]pyrano[3,2-b][1,
Número CAS:82203-01-8
MF:C82H54O52
Megavatios:1871.27498865128
CID:724475
PubChem ID:16129732
Update Time:2024-10-27
(10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-Dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,12a,13,15,24,25a,25b,27-decahydrodibenzo[g,i]dibenzo[6',7':8',9'][1,4]dioxecino[2',3':4,5]pyrano[3,2- b][1,5]dioxacycloundecin-11-yl 2-[5-({[(10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,12a,13,15,24,25a,25b,27-decahydrodibenzo[g,i]dibenzo[6',7':8', 9'][1,4]dioxecino[2',3':4,5]pyrano[3,2-b][1, Propiedades químicas y físicas
Nombre e identificación
-
- a-D-Glucopyranose, cyclic2,3:4,6-bis[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1-[2-[5-[[[2,3:4,6-bis-O-[[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]dicarbonyl]-a-D-glucopyranosyl]oxy]carbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate]
- a-D-Glucopyranose, cyclic2,3:4,6-bis[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1-[2-[5-[[[2,3:4,6-bis
- Agrimoniin
- C10210
- Q27105176
- .alpha.-D-Glucopyranose, cyclic 2,3:4,6-bis(4,4',5,5',6,6'-hexahydroxy(1,1'-biphenyl)-2,2'-dicarboxylate) 1-(2-(5-(((2,3:4,6-bis-O-((4,4',5,5',6,6'-hexahydroxy(1,1'-biphenyl)-2,2'-diyl)dicarbonyl)-.alpha.-D-glucopyranosyl)oxy)carbonyl)-2,3-dihydroxyphenoxy)-3,4,5-trihydroxybenzoate), stereoisomer
- [dodecahydroxy(tetraoxo)[?]yl] 2-[5-[dodecahydroxy(tetraoxo)[?]yl]oxycarbonyl-2,3-dihydroxy-phenoxy]-3,4,5-trihydroxy-benzoate
- (10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-Dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,1
- Dibenzo[g,i]dibenzo[6′,7′:8′,9′][1,4]dioxecino[2′,3′:4,5]pyrano[3,2-b][1,5]dioxacycloundecin, α-D-glucopyranose deriv. (ZCI)
- α-D-Glucopyranose, cyclic 2,3:4,6-bis(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-[2-[5-[[[2,3:4,6-bis-O-[(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-diyl)dicarbonyl]-α-D-glucopyranosyl]oxy]carbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate], stereoisomer (ZCI)
- D85140
- 82203-01-8
- CHEMBL524674
- CS-0214058
- HY-N9931
- CHEBI:581177
- alpha-D-Glucopyranose, cyclic 2,3:4,6-bis(4,4',5,5',6,6'-hexahydroxy(1,1'-biphenyl)-2,2'-dicarboxylate) 1-(2-(5-(((2,3:4,6-bis-O-((4,4',5,5',6,6'-hexahydroxy(1,1'-biphenyl)-2,2'-diyl)dicarbonyl)-alpha-D-glucopyranosyl)oxy)carbonyl)-2,3-dihydroxyphenoxy)-3,4,5-trihydroxybenzoate), stereoisomer
- DTXSID401318375
- (10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-Dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,12a,13,15,24,25a,25b,27-decahydrodibenzo[g,i]dibenzo[6',7':8',9'][1,4]dioxecino[2',3':4,5]pyrano[3,2- b][1,5]dioxacycloundecin-11-yl 2-[5-({[(10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,12a,13,15,24,25a,25b,27-decahydrodibenzo[g,i]dibenzo[6',7':8', 9'][1,4]dioxecino[2',3':4,5]pyrano[3,2-b][1,
-
- Renchi: 1S/C82H54O52/c83-24-1-14(71(112)133-81-69-67(129-76(117)19-7-29(88)50(98)59(107)41(19)43-21(78(119)131-69)9-31(90)52(100)61(43)109)65-35(125-81)12-122-72(113)15-3-25(84)46(94)55(103)37(15)39-17(74(115)127-65)5-27(86)48(96)57(39)105)2-34(45(24)93)124-64-23(11-33(92)54(102)63(64)111)80(121)134-82-70-68(130-77(118)20-8-30(89)51(99)60(108)42(20)44-22(79(120)132-70)10-32(91)53(101)62(44)110)66-36(126-82)13-123-73(114)16-4-26(85)47(95)56(104)38(16)40-18(75(116)128-66)6-28(87)49(97)58(40)106/h1-11,35-36,65-70,81-111H,12-13H2
- Clave inchi: BZAFROBDXRJYTQ-UHFFFAOYSA-N
- Sonrisas: O=C1C2C(=C(C(=C(C=2)O)O)O)C2C(=CC(=C(C=2O)O)O)C(=O)OC2C(OC(C3C2OC(=O)C2C(=C(C(=C(C=2)O)O)O)C2C(=CC(=C(C=2O)O)O)C(=O)O3)OC(C2C=C(OC3C(C(OC4C5C(OC(C6C(C7C(C(O5)=O)=CC(O)=C(O)C=7O)=C(O)C(O)=C(O)C=6)=O)C5C(COC(C6C(C7C(C(O5)=O)=CC(O)=C(O)C=7O)=C(O)C(O)=C(O)C=6)=O)O4)=O)=CC(O)=C(O)C=3O)C(O)=C(O)C=2)=O)CO1
Atributos calculados
- Calidad precisa: 1870.1581119g/mol
- Masa isotópica única: 1870.1581119g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 29
- Recuento de receptores de enlace de hidrógeno: 52
- Recuento de átomos pesados: 134
- Cuenta de enlace giratorio: 8
- Complejidad: 4320
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 10
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 877
- Xlogp3: 4.2
(10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-Dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,12a,13,15,24,25a,25b,27-decahydrodibenzo[g,i]dibenzo[6',7':8',9'][1,4]dioxecino[2',3':4,5]pyrano[3,2- b][1,5]dioxacycloundecin-11-yl 2-[5-({[(10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,12a,13,15,24,25a,25b,27-decahydrodibenzo[g,i]dibenzo[6',7':8', 9'][1,4]dioxecino[2',3':4,5]pyrano[3,2-b][1, PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR00GBSZ-5mg |
Agrimoniin |
82203-01-8 | 98% | 5mg |
$1546.00 | 2025-02-12 | |
| Aaron | AR00GBSZ-1mg |
Agrimoniin |
82203-01-8 | 98% | 1mg |
$394.00 | 2025-02-12 | |
| TargetMol Chemicals | T83154-1mg |
Agrimoniin |
82203-01-8 | 1mg |
¥ 3780 | 2024-07-24 | ||
| TargetMol Chemicals | T83154-5mg |
Agrimoniin |
82203-01-8 | 5mg |
¥ 8450 | 2024-07-24 |
(10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-Dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,12a,13,15,24,25a,25b,27-decahydrodibenzo[g,i]dibenzo[6',7':8',9'][1,4]dioxecino[2',3':4,5]pyrano[3,2- b][1,5]dioxacycloundecin-11-yl 2-[5-({[(10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,12a,13,15,24,25a,25b,27-decahydrodibenzo[g,i]dibenzo[6',7':8', 9'][1,4]dioxecino[2',3':4,5]pyrano[3,2-b][1, Literatura relevante
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
82203-01-8 ((10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-Dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,12a,13,15,24,25a,25b,27-decahydrodibenzo[g,i]dibenzo[6',7':8',9'][1,4]dioxecino[2',3':4,5]pyrano[3,2- b][1,5]dioxacycloundecin-11-yl 2-[5-({[(10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,12a,13,15,24,25a,25b,27-decahydrodibenzo[g,i]dibenzo[6',7':8', 9'][1,4]dioxecino[2',3':4,5]pyrano[3,2-b][1,) Productos relacionados
- 23094-69-1(Corilagin)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Proveedores recomendados
烟台朗裕新材料科技有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos
SunaTech Inc.
Miembros de la medalla de oro
Proveedor de China
Reactivos
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
上海嵘奥生物技术有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos